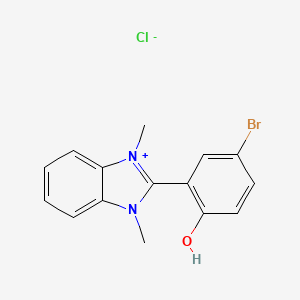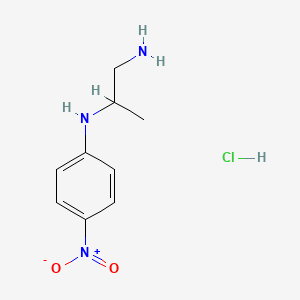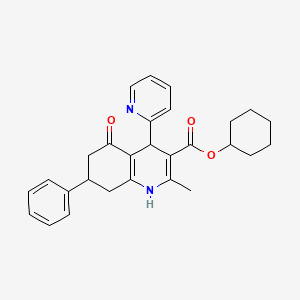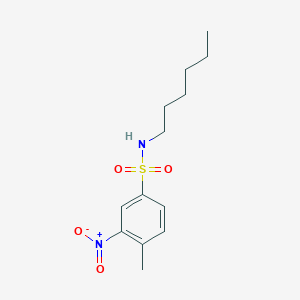
2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMB is a benzimidazole derivative that possesses unique physicochemical properties, making it an attractive candidate for use in drug development, catalysis, and material science.
作用机制
The exact mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride is not fully understood, but studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species production, the modulation of signaling pathways, and the induction of apoptosis in cancer cells. In addition, this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of using 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride in lab experiments is its unique physicochemical properties, which make it an attractive candidate for use in various fields. This compound has also been shown to have good solubility in various solvents, which may facilitate its use in biological assays. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several possible future directions for research on 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the investigation of this compound as a catalyst in organic synthesis reactions, with the aim of developing more efficient and environmentally friendly synthetic routes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride can be achieved through various methods, including the reaction of 2-aminobenzimidazole with 5-bromo-2-hydroxybenzaldehyde in the presence of a suitable acid catalyst. Another method involves the reaction of 2-(2-aminoethyl)-1H-benzimidazole with 5-bromo-2-hydroxybenzaldehyde in the presence of a base catalyst. Both methods have been reported to yield high purity this compound with good yields.
科学研究应用
2-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In addition, this compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been investigated for its potential use as a catalyst in organic synthesis reactions.
属性
IUPAC Name |
4-bromo-2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O.ClH/c1-17-12-5-3-4-6-13(12)18(2)15(17)11-9-10(16)7-8-14(11)19;/h3-9H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRNCGXWVXRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=C(C=CC(=C3)Br)O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4972586.png)
![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4972597.png)
![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)


![2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4972636.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)


![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)